[2-(4,6-Dimethylpyrimidin-2-yl)ethyl](methyl)amine
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Overview
Description
2-(4,6-Dimethylpyrimidin-2-yl)ethylamine: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds, which are widely recognized for their biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)ethylamine typically involves the condensation of β-dicarbonyl compounds with amines. One common method is the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation . This method yields the desired compound in moderate yield (around 70%) and involves purification steps such as UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4,6-Dimethylpyrimidin-2-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: This compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(4,6-Dimethylpyrimidin-2-yl)ethylamine is used as a building block for the synthesis of more complex pyrimidine derivatives . These derivatives are valuable in the development of new materials and catalysts.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical assays.
Medicine: In medicinal chemistry, pyrimidine derivatives, including 2-(4,6-Dimethylpyrimidin-2-yl)ethylamine, are investigated for their potential therapeutic properties. They have been studied for their antibacterial, antifungal, and anticancer activities .
Industry: Industrially, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular functions .
Comparison with Similar Compounds
2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine hydrochloride: This compound shares a similar pyrimidine core but differs in its functional groups.
2-Aminopyrimidine derivatives: These compounds have similar structures and are known for their biological activities, including antitrypanosomal and antiplasmodial properties.
Uniqueness: What sets 2-(4,6-Dimethylpyrimidin-2-yl)ethylamine apart is its specific substitution pattern and the presence of both methyl and ethyl groups
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H15N3/c1-7-6-8(2)12-9(11-7)4-5-10-3/h6,10H,4-5H2,1-3H3 |
InChI Key |
LXPQDCLJUUWJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC)C |
Origin of Product |
United States |
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